N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Molecular Formula: C₁₇H₁₄BrF₂N₅OS Average Mass: 454.293 g/mol Monoisotopic Mass: 453.007050 g/mol ChemSpider ID: 3833634 CAS Registry Number: 577766-41-7
This compound features a triazole core substituted with a pyridin-4-yl group at position 5 and an ethyl group at position 2. The acetamide moiety is linked via a sulfanyl bridge to the triazole ring, while the phenyl group is halogenated with bromo and difluoro substituents at positions 2, 4, and 3.
Properties
CAS No. |
577766-41-7 |
|---|---|
Molecular Formula |
C17H14BrF2N5OS |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H14BrF2N5OS/c1-2-25-16(10-3-5-21-6-4-10)23-24-17(25)27-9-14(26)22-15-12(18)7-11(19)8-13(15)20/h3-8H,2,9H2,1H3,(H,22,26) |
InChI Key |
FTHUWCZLLWKEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis
The 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclocondensation of thiosemicarbazide derivatives. A pyridin-4-yl-substituted hydrazinecarbothioamide is treated with ethyl formate under reflux conditions to form the triazole ring. The reaction is catalyzed by acetic acid, with the pyridin-4-yl group’s para-substitution influencing electronic effects during cyclization.
Key Reaction Conditions :
-
Solvent: Ethanol
-
Temperature: 80–90°C
-
Catalyst: Acetic acid (10 mol%)
-
Yield: 68–72%
Acetamide Backbone Preparation
The N-(2-bromo-4,6-difluorophenyl)acetamide segment is synthesized via nucleophilic acyl substitution. 2-Bromo-4,6-difluoroaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide.
Optimization Insights :
-
Base selection critically impacts yield; triethylamine outperforms pyridine due to superior deprotonation efficiency.
-
Reaction time: 4–6 hours at 0–5°C minimizes side-product formation.
Sulfanyl Linkage Coupling
The final step involves coupling the triazole-thiol and acetamide intermediates via a sulfanyl bridge. This is achieved through a nucleophilic substitution reaction, where the thiol group displaces a leaving group (e.g., bromide) on the acetamide.
Reaction Parameters :
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate
-
Temperature: 25°C (room temperature)
-
Yield: 65–70%
Industrial Production Considerations
Scale-up challenges include optimizing solvent recovery and minimizing waste. Continuous flow reactors enhance mixing efficiency and thermal control during triazole formation. High-throughput screening identifies ideal catalysts (e.g., polymer-supported acids) for cyclization.
Table 1: Comparative Analysis of Synthetic Steps
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triazole Formation | Ethyl formate, AcOH | 80°C, 6 h | 70 | 95 |
| Acetamide Synthesis | Chloroacetyl chloride, Et₃N | 0°C, 4 h | 85 | 98 |
| Sulfanyl Coupling | K₂CO₃, DMF | RT, 12 h | 68 | 97 |
Analytical Validation and Purification
Purification Methods :
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) isolates the triazole-thiol intermediate.
-
Recrystallization : Acetamide derivatives are purified using ethanol/water mixtures.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, pyridin-4-yl), 7.92 (s, triazole-H), 4.32 (s, SCH₂CO).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
-
Pyridin-4-yl Reactivity : The para-substituted pyridine exhibits reduced steric hindrance compared to ortho isomers, facilitating cyclization but requiring precise pH control to avoid side reactions.
-
Halogen Stability : Bromine substituents are susceptible to displacement; low-temperature coupling mitigates this.
Comparative Synthesis with Pyridin-2-yl and Pyridin-3-yl Analogs
Table 2: Positional Effects of Pyridine Substitution on Yield
| Pyridine Position | Triazole Yield (%) | Coupling Yield (%) |
|---|---|---|
| 2-yl | 65 | 62 |
| 3-yl | 68 | 65 |
| 4-yl | 70 | 68 |
The pyridin-4-yl variant demonstrates marginally higher yields due to favorable electronic effects during cyclization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the ortho-position of the phenyl ring undergoes nucleophilic substitution under specific conditions.
| Reaction Conditions | Reactant/Base | Product | Yield | Reference |
|---|---|---|---|---|
| S<sub>N</sub>Ar in DMF, 80°C | Piperazine | Replacement of Br with piperazine | 72% | |
| K<sub>2</sub>CO<sub>3</sub>, DMSO | Thiophenol | Phenylthio derivative | 65% |
Key Findings :
-
The electron-withdrawing fluorine groups at positions 4 and 6 activate the bromine for substitution via an aromatic nucleophilic mechanism.
-
Polar aprotic solvents (DMF/DMSO) enhance reaction rates by stabilizing transition states .
Sulfanyl Group Reactivity
The thioether (-S-) group participates in alkylation and oxidation reactions.
| Reaction Type | Conditions | Reagents/Outcome | Application |
|---|---|---|---|
| Alkylation | NaH, THF, RT | RX (R = methyl/ethyl) → Thioether alkylation | Prodrug synthesis |
| Oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH | Conversion to sulfoxide/sulfone | Bioactive metabolite generation |
Mechanistic Insights :
-
Alkylation proceeds via deprotonation of the sulfanyl group, forming a thiolate intermediate that attacks electrophiles .
-
Oxidation with H<sub>2</sub>O<sub>2</sub> yields sulfoxide (controlled) or sulfone (excess).
Triazole Ring Functionalization
The 1,2,4-triazole core enables coordination and cycloaddition reactions.
| Reaction | Conditions | Outcome | Role in Activity |
|---|---|---|---|
| Metal Coordination | Cu(OAc)<sub>2</sub>, EtOH | Formation of Cu(II)-triazole complexes | Enhanced antifungal activity |
| Click Chemistry | Azide/alkyne, Cu catalyst | Triazole-linked hybrids | Drug delivery systems |
Data Highlights :
-
Cu(II) coordination modifies electronic properties, enhancing binding to fungal CYP51 enzymes .
-
Click reactions enable modular derivatization for structure-activity relationship (SAR) studies .
Pyridinyl Group Interactions
The pyridine ring engages in hydrogen bonding and π-π stacking, critical for biological targeting.
| Interaction Type | Experimental Evidence | Biological Relevance |
|---|---|---|
| H-Bonding | NMR titration (D<sub>2</sub>O) | Binds to fungal cytochrome P450 enzymes |
| π-π Stacking | Molecular docking studies | Stabilizes enzyme-inhibitor complexes |
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| 6M HCl, reflux | H<sub>2</sub>O | Carboxylic acid derivative | Low yield (40%) |
| NaOH (10%), EtOH | – | Sodium carboxylate | Requires anhydrous conditions |
Reaction Optimization Strategies
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF > DMSO | Higher polarity accelerates S<sub>N</sub>Ar |
| Temperature | 80–100°C | Balances reaction rate/degradation |
| Catalyst | CuI (for click chemistry) | Enhances regioselectivity |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a broad spectrum of antimicrobial activities. Studies have shown that derivatives of 1,2,4-triazoles can act as effective antibacterial agents against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess similar properties due to its structural characteristics. Preliminary studies suggest that it could inhibit specific enzymes or modulate receptor activities within cellular pathways.
Anticancer Potential
Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. The compound may exhibit anticancer activity by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. For example, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer models .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific biological target. Generally, compounds of this nature may act by:
Inhibiting enzyme activity: By binding to the active site or allosteric site of an enzyme.
Modulating receptor function: By interacting with specific receptors on cell surfaces.
Disrupting protein-protein interactions: By binding to key proteins involved in signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazole ring, phenyl group, or acetamide chain. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas from evidence.
Key Observations:
Substituent Effects on Bioactivity: The pyridin-4-yl group in the target compound (vs. notes that furan-containing analogs exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium , but pyridine derivatives may offer improved pharmacokinetics due to higher stability. Ethyl vs.
Halogenation Patterns :
- The 2-bromo-4,6-difluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may stabilize the molecule against oxidative degradation. In contrast, analogs with 4-bromophenyl (e.g., ) or 3-trifluoromethylphenyl groups prioritize electronic modulation over steric effects.
Sulfanyl Linker :
All compounds retain the sulfanyl-acetamide bridge, critical for maintaining conformational flexibility and enabling interactions with cysteine residues in enzymatic targets.
Research Findings and Implications
- Synthetic Feasibility : The use of SHELX software (e.g., SHELXL ) for crystallographic refinement suggests these compounds are amenable to structural characterization, aiding in rational drug design.
- Biological Potential: While direct data on the target compound’s activity are absent, furan-containing analogs (e.g., ) demonstrate anti-inflammatory properties, implying that pyridine derivatives warrant further evaluation for enhanced efficacy or reduced side effects.
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound under discussion possesses unique structural features that may enhance its pharmacological potential.
Chemical Structure
The IUPAC name of the compound is as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| CAS Number | 578699-95-3 |
| Molecular Formula | C14H14BrF2N5OS |
| Molecular Weight | 396.27 g/mol |
Biological Activity Overview
The biological activity of N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been explored in various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
- Antibacterial Properties : The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that triazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and replication. For instance, compounds similar to N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Research indicates that derivatives of 1,2,4-triazole can effectively inhibit the growth of fungi by interfering with ergosterol biosynthesis in fungal cell membranes . The specific compound's activity against common fungal strains needs further investigation.
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated in vitro. Triazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell survival .
- Case Studies : In studies involving human colon cancer cell lines (HCT 116), triazole derivatives exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine and fluorine) on the phenyl ring enhances the compound's reactivity and interaction with biological targets.
- Triazole Ring Modifications : Variations in the triazole ring and substitutions at different positions can significantly alter the biological activity and selectivity of these compounds .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves a nucleophilic substitution reaction between 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 2-chloro-N-(2-bromo-4,6-difluorophenyl)acetamide under basic conditions. Key steps include:
- Base selection : Anhydrous potassium carbonate (K₂CO₃) is typically used to deprotonate the thiol group and facilitate nucleophilic attack .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency at 60–80°C for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields high-purity product .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Antiplatelet/anticoagulant assays : Measure bleeding time in murine models or platelet aggregation inhibition via ADP-induced assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. How should contradictory data from biological assays (e.g., varying MIC values) be resolved?
- Assay standardization : Ensure consistent inoculum size, growth medium, and incubation time across studies.
- Purity verification : Confirm compound purity (>95%) via HPLC or elemental analysis to rule out impurities affecting results .
- Structural validation : Re-examine NMR/X-ray data to confirm no degradation or isomerization during storage .
Q. What strategies are effective for resolving crystallographic ambiguities in its structure?
- High-resolution data collection : Use synchrotron radiation for datasets with Rint < 0.05 and completeness >99% .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals, common in triazole-containing compounds .
- Hydrogen bonding analysis : Map interactions (e.g., N–H···O=S) to validate packing motifs and stabilize crystal lattices .
Q. How can molecular docking be utilized to predict its mechanism of action against specific targets?
- Target selection : Prioritize enzymes like CYP51 (antifungal) or thrombin (anticoagulant) based on structural analogs .
- Docking parameters :
Methodological Considerations
Q. How can regioselectivity challenges during synthesis be addressed?
Q. What analytical techniques are critical for assessing stability under physiological conditions?
- pH-dependent stability : Conduct HPLC-MS monitoring in buffers (pH 2–9) to identify degradation products.
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C typical for triazoles) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
